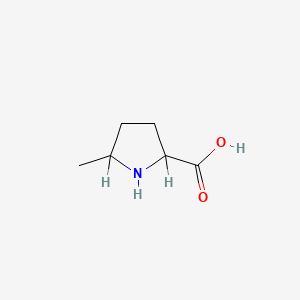

5-Methylpyrrolidine-2-carboxylic acid

Description

Significance of Substituted Pyrrolidine (B122466) Carboxylic Acids in Organic Synthesis

Substituted pyrrolidine carboxylic acids, a class to which 5-methylpyrrolidine-2-carboxylic acid belongs, are highly valuable building blocks in organic synthesis. The pyrrolidine ring is a common structural motif found in a vast array of natural products, pharmaceuticals, and catalysts. mdpi.com Its non-planar, puckered structure allows for a three-dimensional arrangement of substituents, which is crucial for achieving specific molecular recognition and biological activity. nih.gov

In the field of medicinal chemistry, the pyrrolidine scaffold is a key component of numerous drugs. mdpi.com The stereochemistry of the substituents on the pyrrolidine ring can significantly influence the biological activity of a molecule, affecting how it binds to targets like enzymes and receptors. nih.gov Therefore, having access to a diverse range of substituted pyrrolidine carboxylic acids, including various stereoisomers, is essential for drug discovery and development programs.

Furthermore, these compounds serve as precursors for the synthesis of more complex molecules. The carboxylic acid and the secondary amine functionalities of the pyrrolidine ring provide convenient handles for further chemical modifications, such as amide bond formation or N-alkylation. Researchers have developed various synthetic methods to access these important molecules, including asymmetric Michael addition reactions to create highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.orgrsc.org

Overview of 5-Methylpyrrolidine-2-carboxylic Acid as a Chiral Scaffold in Academic Investigations

5-Methylpyrrolidine-2-carboxylic acid, with its defined stereochemistry, serves as an important chiral scaffold in synthetic chemistry. A chiral scaffold is a molecule whose stereochemical information is used to guide the formation of new stereocenters in a predictable manner. The specific stereoisomers of 5-methylpyrrolidine-2-carboxylic acid are employed as starting materials or key intermediates in the synthesis of complex target molecules.

For instance, the (2S,5R) isomer of 5-methylpyrrolidine-2-carboxylic acid (often used as its hydrochloride salt) is a valuable building block in the synthesis of novel therapeutic agents. chemshuttle.com Research has shown its utility in the development of potent antimicrobial compounds. chemshuttle.com Specifically, its structure provides a foundation for creating antibacterial agents designed to inhibit bacterial cell wall synthesis, with some showing activity against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA). chemshuttle.com

In another area of pharmaceutical research, this compound has been utilized as a precursor for synthesizing modulators of the gamma-aminobutyric acid (GABA) receptor. chemshuttle.com The methyl group at the C5 position can provide beneficial steric effects that help to optimize the binding of the final molecule to the receptor. This has been explored in the development of anxiolytic agents with potentially improved pharmacokinetic profiles. chemshuttle.com The use of specific isomers of 5-methylpyrrolidine-2-carboxylic acid allows chemists to construct molecules with precise three-dimensional structures, which is critical for achieving desired biological activities.

To facilitate its use in multi-step syntheses, the nitrogen atom of the pyrrolidine ring is often protected with a group like a tert-butoxycarbonyl (Boc) or a benzyloxycarbonyl (Cbz) group. glpbio.comachemblock.com These protected forms, such as (2S,5S)-N-Boc-5-Methylpyrrolidine-2-carboxylic acid, are commercially available and frequently used in peptide synthesis and the construction of other complex organic molecules. glpbio.com

Research Applications of 5-Methylpyrrolidine-2-carboxylic Acid Isomers

| Isomer/Derivative | Area of Investigation | Specific Use |

|---|---|---|

| (2S,5R)-5-methylpyrrolidine-2-carboxylic acid hydrochloride | Antimicrobial Agent Synthesis | Scaffold for antibacterial agents targeting MRSA chemshuttle.com |

| (2S,5R)-5-methylpyrrolidine-2-carboxylic acid hydrochloride | Neuropharmacology | Building block for GABA receptor modulators chemshuttle.com |

| (3R,5R)-5-Methylpyrrolidine-3-carboxylic acid | Organocatalysis | Used as a catalyst for diastereo- and enantioselective reactions rsc.org |

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-methylpyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-4-2-3-5(7-4)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDQCUNRCDKTNHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(N1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89531-37-3 | |

| Record name | NSC16076 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Stereochemical Considerations and Isomerism of 5 Methylpyrrolidine 2 Carboxylic Acid

Elucidation of Chiral Centers and Diastereomeric Forms

5-Methylpyrrolidine-2-carboxylic acid, a substituted analog of the amino acid proline, possesses two chiral centers at the C2 and C5 positions of the pyrrolidine (B122466) ring. A chiral center is a carbon atom bonded to four different substituent groups, resulting in non-superimposable mirror images. The presence of two such centers means that the molecule can exist in a maximum of 2n stereoisomers, where n is the number of chiral centers. For 5-Methylpyrrolidine-2-carboxylic acid, this results in four possible stereoisomers (diastereomers).

These stereoisomers are distinguished by the absolute configuration (R or S) at each chiral center. The four diastereomeric forms are:

(2S,5S)-5-Methylpyrrolidine-2-carboxylic acid

(2S,5R)-5-Methylpyrrolidine-2-carboxylic acid

(2R,5S)-5-Methylpyrrolidine-2-carboxylic acid

(2R,5R)-5-Methylpyrrolidine-2-carboxylic acid

These isomers can be grouped into two pairs of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. The enantiomeric pairs are (2S,5S) and (2R,5R), and (2S,5R) and (2R,5S). Diastereomers, on the other hand, are stereoisomers that are not mirror images of each other. For instance, the (2S,5S) isomer is a diastereomer of the (2S,5R) and (2R,5S) isomers.

| Stereoisomer | Configuration at C2 | Configuration at C5 | Relationship |

|---|---|---|---|

| (2S,5S) | S | S | Enantiomers |

| (2R,5R) | R | R | |

| (2S,5R) | S | R | Enantiomers |

| (2R,5S) | R | S |

Importance of Enantiomeric Purity in Stereoselective Chemical Transformations

In the realm of organic synthesis, particularly in asymmetric catalysis, the enantiomeric purity of a chiral molecule is of paramount importance. Pyrrolidine derivatives, including substituted prolines like 5-Methylpyrrolidine-2-carboxylic acid, are widely utilized as organocatalysts to facilitate stereoselective reactions. These catalysts create a chiral environment that influences the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product over the other.

For instance, when a specific enantiomer of 5-Methylpyrrolidine-2-carboxylic acid is used to catalyze a reaction, such as an aldol (B89426) or Michael addition, its three-dimensional structure dictates the approach of the reactants, favoring a specific transition state that leads to the desired product stereoisomer. If the catalyst is not enantiomerically pure, the presence of its mirror image will lead to a competing reaction pathway, resulting in a mixture of product enantiomers and diminishing the synthetic utility of the process. Therefore, ensuring high enantiomeric purity of 5-Methylpyrrolidine-2-carboxylic acid is a critical prerequisite for its successful application in stereoselective chemical transformations, where precise control over the stereochemistry of the final product is essential.

Advanced Synthetic Methodologies for 5 Methylpyrrolidine 2 Carboxylic Acid and Its Protected Forms

Asymmetric Synthesis Approaches for Enantiomerically Enriched Products

Asymmetric synthesis aims to directly produce a specific enantiomer of 5-methylpyrrolidine-2-carboxylic acid or its precursors with high enantiomeric excess. This is achieved through the use of chiral catalysts, substrates, or reagents that influence the stereochemical outcome of the reaction.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules. In the context of 5-methylpyrrolidine-2-carboxylic acid, organocatalytic enantioselective Michael addition reactions have been successfully employed. These reactions involve the addition of a nucleophile to an α,β-unsaturated carbonyl compound, catalyzed by a small organic molecule.

For instance, the synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids has been achieved through the organocatalytic enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates. rsc.org This approach has yielded 5-methylpyrrolidine-3-carboxylic acid with a high enantiomeric excess of 97%. rsc.org Proline and its derivatives are often used as organocatalysts due to the ability of the secondary amine to form enamines with carbonyl compounds and the carboxylic acid group to direct the electrophile. unibo.itmdpi.com

| Reaction Type | Catalyst | Key Features | Reported Enantiomeric Excess (ee) |

| Michael Addition | Proline-based organocatalysts | Forms transient enamines to facilitate stereoselective addition. | Up to 97% for related structures. rsc.org |

Catalytic hydrogenation is a widely used method for the reduction of functional groups. In the synthesis of 5-methylpyrrolidine-2-carboxylic acid, stereoselective reduction of a precursor molecule is a key step to establish the desired stereochemistry.

A notable example is the ruthenium-catalyzed direct asymmetric reductive amination of levulinic acid and methyl levulinate. mdpi.com This method utilizes a chiral Ru/bisphosphine catalyst to produce chiral 5-methylpyrrolidine-2-one, a precursor to the target carboxylic acid, with high enantioselectivity (up to 96% ee) and isolated yields (up to 89%). mdpi.com The reaction involves the formation of an imine intermediate followed by hydrogenation. The chiral catalyst directs the hydrogen addition to one face of the imine, leading to the preferential formation of one enantiomer.

| Catalyst System | Substrate | Key Features | Reported Enantiomeric Excess (ee) | Reported Yield |

| Ru/bisphosphine | Levulinic acid / Methyl levulinate | Direct asymmetric reductive amination. | Up to 96% mdpi.com | Up to 89% mdpi.com |

| Palladium or Platinum | N-protected-2-(S)-iodomethylpyrrolidine | Hydrogenolysis. | Not specified. | Not specified. |

Another effective strategy involves the use of readily available chiral starting materials, often referred to as the "chiral pool," to synthesize the target molecule. This approach leverages the existing stereochemistry of the starting material to control the stereochemistry of the final product.

Pyroglutamic acid, a derivative of the amino acid glutamic acid, is a common chiral precursor for the synthesis of 2,5-disubstituted pyrrolidines. nih.gov The synthesis of enantiopure 2,5-disubstituted pyrrolidines has been achieved starting from d- or l-alanine. nih.gov Another approach utilizes (R)-phenylglycinol as a chiral auxiliary to synthesize trans-2,5-dialkylpyrrolidines. nih.gov The synthesis of cis-5-substituted pyrrolidine (B122466) phosphonates has been accomplished through a highly stereoselective intramolecular metal carbenoid N-H insertion from a sulfinimine-derived δ-amino α-diazo β-ketophosphonate. nih.gov

| Chiral Precursor | Key Transformation | Product |

| Pyroglutamic Acid | Various transformations | 2,5-disubstituted pyrrolidines nih.gov |

| D- or L-Alanine | Multi-step synthesis | Enantiopure 2,5-dimethylpyrrolidines nih.gov |

| (R)-Phenylglycinol | Diastereoselective additions | trans-2,5-dialkylpyrrolidines nih.gov |

| Sulfinimine-derived δ-amino α-diazo β-ketophosphonate | Intramolecular metal carbenoid N-H insertion | cis-5-substituted pyrrolidine phosphonates nih.gov |

Chiral Resolution Techniques for Enantiomeric Separation

Chiral resolution is a classical yet widely practiced method for separating a racemic mixture of a chiral compound into its individual enantiomers. This is typically achieved by converting the enantiomers into diastereomers, which have different physical properties and can therefore be separated.

One of the most common methods for resolving racemic mixtures of amines or carboxylic acids is through the formation of diastereomeric salts. libretexts.org A racemic mixture of 5-methylpyrrolidine-2-carboxylic acid can be reacted with an enantiomerically pure chiral acid to form a mixture of two diastereomeric salts. beilstein-journals.orggoogle.com These diastereomers, having different solubilities, can be separated by fractional crystallization. nii.ac.jp After separation, the desired enantiomer of the carboxylic acid can be recovered by treating the diastereomeric salt with a base.

The choice of the resolving agent is crucial for the efficiency of the separation. nii.ac.jp Chiral acids such as tartaric acid and mandelic acid are commonly used. google.comscivisionpub.com The solvent used for crystallization also plays a significant role in the separation process, as it can influence the solubility of the diastereomeric salts. nih.gov

| Chiral Resolving Agent | Principle | Key Considerations |

| Chiral Acids (e.g., Tartaric Acid, Mandelic Acid) | Formation of diastereomeric salts with different solubilities. beilstein-journals.orggoogle.comnii.ac.jp | Choice of resolving agent and crystallization solvent are critical. nii.ac.jpnih.gov |

Chromatographic methods, particularly high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP), are powerful techniques for the analytical and preparative separation of enantiomers. nih.gov In chiral HPLC, the racemic mixture is passed through a column containing a chiral selector that interacts differently with each enantiomer, leading to different retention times and thus separation. sigmaaldrich.com

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for the separation of a broad range of chiral compounds, including carboxylic acids. researchgate.netresearchgate.net The separation is based on the formation of transient diastereomeric complexes between the analyte and the chiral stationary phase. sigmaaldrich.com The choice of the mobile phase is critical for achieving good separation. researchgate.net

| Chromatographic Method | Stationary Phase | Principle |

| Chiral HPLC | Chiral Stationary Phase (CSP), e.g., polysaccharide-based. nih.govresearchgate.net | Differential interaction of enantiomers with the CSP, leading to different retention times. sigmaaldrich.com |

Stereoselective Introduction of Amine Protecting Groups (e.g., N-Boc, N-Fmoc)

The stereoselective protection of the secondary amine in the 5-methylpyrrolidine-2-carboxylic acid scaffold is a critical step in its application, particularly in peptide synthesis and the development of pharmaceutical agents. The introduction of protecting groups such as tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) must proceed without compromising the predefined stereochemistry at the C2 and C5 positions.

The N-Boc protecting group is commonly introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O. The reaction is typically carried out in a suitable solvent system, often with the addition of a base to facilitate the reaction. For instance, the synthesis of N-Boc protected pyrrolidine derivatives can be achieved by reacting the amino acid with (Boc)₂O in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP) in a solvent such as tertiary butanol. This method ensures the stable attachment of the Boc group, enhancing the compound's stability and reactivity for subsequent synthetic transformations. chemimpex.com The choice of reaction conditions is crucial to maintain the stereochemical integrity of the chiral centers.

The N-Fmoc group is another vital protecting group, favored in solid-phase peptide synthesis due to its base-lability, which allows for milder deprotection conditions compared to the acid-labile Boc group. unesp.br The introduction of the Fmoc group can be accomplished by reacting the 5-methylpyrrolidine-2-carboxylic acid with an Fmoc-reagent like Fmoc-succinimidyl carbonate (Fmoc-OSu). The reaction is typically performed in an aqueous/organic solvent mixture, such as acetone and a sodium carbonate solution, maintaining a basic pH (8.5-9.0) to ensure the nucleophilic attack of the amine on the Fmoc-OSu reagent. unesp.br This process yields the N-Fmoc protected amino acid, ready for use as a building block in peptide synthesis. nih.govchemimpex.com

The table below summarizes typical conditions for the introduction of these protecting groups.

| Protecting Group | Reagent | Typical Conditions | Stereoisomer Example |

| N-Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Base (e.g., DMAP), Solvent (e.g., t-BuOH), Room Temperature google.com | (2S,5S)-N-Boc-5-Methylpyrrolidine-2-carboxylic acid chemimpex.comglpbio.com |

| N-Fmoc | Fmoc-succinimidyl carbonate (Fmoc-OSu) | Aqueous Na₂CO₃ / Acetone, pH 8.5-9.0, Room Temperature unesp.br | (2S,5S)-Fmoc-5-methylpyrrolidine-2-carboxylic acid nih.gov |

Hydrolytic Routes for Carboxylic Acid Formation

The final step in many synthetic routes towards 5-methylpyrrolidine-2-carboxylic acid involves the hydrolysis of a precursor, most commonly an ester. This transformation is a fundamental reaction in organic chemistry and can be achieved under either acidic or alkaline conditions to yield the free carboxylic acid. libretexts.org

Alkaline Hydrolysis: This is the most frequently employed method for ester deprotection. The ester of 5-methylpyrrolidine-2-carboxylic acid is treated with an aqueous solution of a strong base, such as lithium hydroxide (B78521) (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH). google.comjocpr.com The reaction is typically heated under reflux to ensure complete conversion. The initial product of this saponification reaction is the carboxylate salt. To obtain the final free carboxylic acid, the reaction mixture must be acidified with a strong acid, like hydrochloric acid (HCl), to a pH of approximately 2. unesp.brlibretexts.org This protonates the carboxylate ion, allowing for the isolation of the desired product. libretexts.org The use of LiOH is often preferred due to its efficiency and the ease of subsequent work-up procedures. jocpr.com

Acidic Hydrolysis: Alternatively, esters can be hydrolyzed under acidic conditions. This involves heating the ester under reflux with a dilute mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). libretexts.orggoogle.com In this one-step process, the ester is directly converted to the carboxylic acid without the need for a final acidification step. libretexts.org The choice between acidic and alkaline hydrolysis often depends on the compatibility of other functional groups present in the molecule. For complex molecules with acid-sensitive groups, alkaline hydrolysis is generally the preferred method.

The following table outlines the general conditions for these hydrolytic methods.

| Hydrolysis Type | Reagents | Key Steps | Product Formed Initially |

| Alkaline | Base (e.g., LiOH, NaOH) in H₂O; Strong Acid (e.g., HCl) google.comlibretexts.org | 1. Heat ester with base. 2. Acidify the mixture. | Carboxylate salt libretexts.org |

| Acidic | Dilute Acid (e.g., HCl) in H₂O libretexts.org | 1. Heat ester with acid. | Carboxylic acid libretexts.org |

Multi-step Synthesis Design from Readily Accessible Starting Materials

The synthesis of 5-methylpyrrolidine-2-carboxylic acid and its derivatives can be efficiently designed starting from simple, commercially available precursors. A common strategy involves the construction of the pyrrolidine ring through cyclization of an acyclic amino acid derivative.

One such pathway begins with a protected glutamic acid derivative, for example, 1-tert-butyl-5-methyl-2-((tert-butyloxycarbonyl) amino) pentanedioate. A key step in forming the pyrrolidine ring is an intramolecular cyclization reaction. This is achieved by treating the starting material with a strong base, such as lithium bis(trimethylsilyl)amide (LiHMDS), at low temperatures (e.g., -78°C) in a solvent like tetrahydrofuran (THF). google.com This base removes a proton, facilitating a ring-closing reaction to form a 2,3-dihydro-1H-pyrrole intermediate.

The subsequent step is the stereoselective reduction of the double bond within the pyrrole ring. This is typically accomplished via catalytic hydrogenation. Using a catalyst like palladium on carbon (Pd/C) in a protic solvent such as methanol, and often with a drop of acetic acid, the double bond is reduced to yield the saturated pyrrolidine ring. google.com This hydrogenation step is crucial as it establishes the final stereochemistry of the molecule, often resulting in the formation of the cis isomer with high enantiomeric excess (ee). google.com

Finally, the protecting groups on the nitrogen and the carboxyl group are removed to yield the target 5-methylpyrrolidine-2-carboxylic acid. For instance, a tert-butyl ester can be hydrolyzed under basic conditions (as described in section 3.4) to give the carboxylic acid. google.com This multi-step approach offers a versatile and controllable route to various substituted pyrrolidine-2-carboxylic acids from accessible starting materials.

A simplified schematic of this synthetic approach is presented below:

Acyclic Protected Glutamate (B1630785) Derivative → Dihydropyrrole Intermediate → Protected Pyrrolidine Derivative → 5-Methylpyrrolidine-2-carboxylic acid

This synthetic design highlights the power of sequential protection, cyclization, and reduction reactions to construct complex heterocyclic structures from simpler acyclic precursors.

Derivatization and Functionalization of 5 Methylpyrrolidine 2 Carboxylic Acid for Advanced Chemical Applications

Synthesis of N-Protected 5-Methylpyrrolidine-2-carboxylic Acid Derivatives

Protection of the secondary amine in 5-methylpyrrolidine-2-carboxylic acid is a critical first step in many synthetic pathways, particularly in peptide synthesis, to prevent unwanted side reactions and control reactivity. masterorganicchemistry.com The choice of protecting group is dictated by its stability under various reaction conditions and the ease of its selective removal. masterorganicchemistry.comwikipedia.org

The tert-butoxycarbonyl (Boc) group is one of the most common carbamate (B1207046) protecting groups for amines due to its stability and straightforward removal under acidic conditions. masterorganicchemistry.com The synthesis of N-Boc-5-methylpyrrolidine-2-carboxylic acid typically involves the reaction of the parent amino acid with di-tert-butyl dicarbonate (B1257347), often abbreviated as (Boc)₂O, in the presence of a base. google.com A common procedure involves dissolving the amino acid, followed by the addition of a base such as sodium hydroxide (B78521) (NaOH) and (Boc)₂O. google.com The Boc group can be cleaved using strong acids, with trifluoroacetic acid (TFA) being a standard reagent for this purpose. masterorganicchemistry.com

Table 1: Synthesis and Deprotection of Boc-Derivatives

| Step | Reagent(s) | Purpose |

|---|---|---|

| Protection | Di-tert-butyl dicarbonate ((Boc)₂O), Sodium Hydroxide (NaOH) | To install the Boc protecting group onto the pyrrolidine (B122466) nitrogen. google.com |

| Deprotection | Trifluoroacetic Acid (TFA) | To remove the Boc group, regenerating the free amine. masterorganicchemistry.com |

The fluorenylmethoxycarbonyl (Fmoc) protecting group is another cornerstone of modern peptide synthesis, valued for its base-labile nature. wikipedia.orgchemimpex.com This orthogonality to the acid-labile Boc group allows for complex, multi-step syntheses. wikipedia.org The introduction of the Fmoc group can be achieved by reacting 5-methylpyrrolidine-2-carboxylic acid with an activated Fmoc reagent, such as N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), in the presence of a mild base like triethylamine (B128534). nih.gov Deprotection is efficiently carried out using a secondary amine base, most commonly a solution of piperidine (B6355638) (e.g., 20%) in a polar aprotic solvent like N,N-dimethylformamide (DMF). acs.orgmdpi.com Pyrrolidine itself has also been explored as an effective reagent for Fmoc removal. acs.org

Table 2: Synthesis and Deprotection of Fmoc-Derivatives

| Step | Reagent(s) | Purpose |

|---|---|---|

| Protection | Fmoc-OSu, Triethylamine | To install the Fmoc protecting group. nih.gov |

| Deprotection | Piperidine in DMF (typically 20% v/v) | To cleave the Fmoc group under basic conditions. mdpi.com |

Beyond Boc and Fmoc, other protecting groups offer different stability profiles and deprotection strategies. The carboxybenzyl (Cbz or Z) group is a classic amine protecting group that is stable to the basic conditions used for Fmoc removal and the acidic conditions for Boc removal. masterorganicchemistry.com It is typically removed under neutral conditions via catalytic hydrogenation, using hydrogen gas (H₂) and a palladium-on-carbon (Pd/C) catalyst. masterorganicchemistry.com Another example is the trifluoroacetamide (B147638) group, which can also be employed to protect amines in specific synthetic contexts. synarchive.com

Table 3: Overview of Alternative Amine Protecting Groups

| Protecting Group | Common Abbreviation | Key Deprotection Condition |

|---|---|---|

| Carboxybenzyl | Cbz, Z | Catalytic Hydrogenation (e.g., H₂, Pd/C). masterorganicchemistry.com |

Functionalization of the Carboxylic Acid Moiety

The carboxylic acid group of 5-methylpyrrolidine-2-carboxylic acid is a versatile handle for a wide range of chemical transformations. princeton.edu A primary application is the formation of amide bonds, which is fundamental to the synthesis of peptides and other complex molecules. This is typically achieved by activating the carboxylic acid with coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or a combination of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (B26582) (HOBt), followed by reaction with an amine nucleophile. mdpi.comnih.govnih.gov

The carboxylic acid can also be converted into other functional groups. For instance, it can be transformed into β-keto esters by reacting the N-protected amino acid with Meldrum's acid in the presence of EDC·HCl and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), followed by methanolysis. nih.gov Furthermore, advanced metallaphotoredox catalysis methods enable decarboxylative functionalizations, allowing the carboxylic acid to serve as a precursor to alkyl radicals for various coupling reactions. princeton.edu

Regioselective Substitution Reactions on the Pyrrolidine Ring

Introducing substituents directly onto the saturated C(sp³)-hybridized carbons of the pyrrolidine ring presents a significant synthetic challenge but offers a powerful route to novel analogs. Modern synthetic methods have enabled such transformations with high regioselectivity. One notable strategy involves palladium-catalyzed C(sp³)–H activation. nih.gov This approach, demonstrated on related proline scaffolds, allows for the direct arylation of the ring. The reaction typically employs a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), often in the presence of a ligand and an oxidant, to selectively form new carbon-carbon bonds at specific positions on the ring. nih.gov While the nitrogen atom is a privileged site for substitution due to its nucleophilicity, C-H activation strategies open up new avenues for functionalizing the carbon framework of the heterocycle. nih.govnih.gov

Synthesis of Pyrrolidinone Analogs and Related Heterocycles

5-Methylpyrrolidine-2-carboxylic acid and its derivatives can serve as precursors for the synthesis of other heterocyclic systems. A key transformation is the oxidative aromatization of a pyrrolidine ring to a pyrrole. For example, cis-5-arylpyrrolidine-2-carboxylates can be converted to the corresponding 5-arylpyrrole-2-carboxylates in high yields using an oxidant like manganese(IV) oxide (MnO₂). x-mol.com Additionally, related pyrrolidinone structures, such as pyrrolidine-2,5-diones, can be synthesized from precursors like substituted succinic acids through condensation reactions at high temperatures, illustrating a pathway to related heterocyclic cores. nih.gov

Table 4: List of Compound Names

| Compound Name | Abbreviation/Synonym |

|---|---|

| 5-Methylpyrrolidine-2-carboxylic acid | - |

| Di-tert-butyl dicarbonate | (Boc)₂O |

| N-Boc-5-methylpyrrolidine-2-carboxylic acid | Boc-5-methylpyrrolidine-2-carboxylic acid |

| Trifluoroacetic acid | TFA |

| N-(9-fluorenylmethoxycarbonyloxy)succinimide | Fmoc-OSu |

| N-Fmoc-5-methylpyrrolidine-2-carboxylic acid | Fmoc-5-methylpyrrolidine-2-carboxylic acid |

| N,N-dimethylformamide | DMF |

| Carboxybenzyl | Cbz, Z |

| Dicyclohexylcarbodiimide | DCC |

| 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride | EDC·HCl |

| 1-Hydroxybenzotriazole | HOBt |

| 4-Dimethylaminopyridine | DMAP |

| Palladium(II) acetate | Pd(OAc)₂ |

Formation of Amide Linkages

The formation of an amide bond from 5-methylpyrrolidine-2-carboxylic acid is a cornerstone of its derivatization, enabling the synthesis of a diverse array of functionalized molecules for advanced chemical applications. This process involves the coupling of the carboxylic acid moiety with a primary or secondary amine. Direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt, necessitating the activation of the carboxylic acid group to facilitate the reaction. reddit.comnih.gov A variety of well-established coupling reagents and methods are employed for this purpose, ranging from classic techniques to more modern catalytic systems.

The choice of coupling strategy often depends on the specific amine being used, the desired scale of the reaction, and the need to preserve stereochemical integrity, particularly at the C2 position of the pyrrolidine ring. Common methods involve the in-situ activation of the carboxylic acid with coupling reagents, or its conversion to a more reactive intermediate, such as an acyl chloride.

Common Coupling Reagents and Methodologies

Several classes of reagents are widely used to promote the formation of amide bonds between a carboxylic acid and an amine. These reagents work by converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby activating it for nucleophilic attack by the amine.

Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC) are frequently used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.uknih.gov This intermediate is then readily attacked by the amine to form the amide bond, with the carbodiimide (B86325) being converted into a urea (B33335) byproduct. fishersci.co.ukpeptide.com To minimize the risk of racemization, especially in peptide synthesis, an additive such as 1-hydroxybenzotriazole (HOBt) is often included. nih.govpeptide.com The combination of EDC and HOBt is a common and effective method for coupling amino acids and other carboxylic acids. nih.gov

Onium Salts (Uronium/Aminium and Phosphonium): Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, and PyBOP are highly efficient coupling agents. fishersci.co.ukpeptide.com They react with the carboxylic acid in the presence of a non-nucleophilic base, like diisopropylethylamine (DIPEA), to form an activated ester. fishersci.co.uknih.gov These activated esters are then coupled with the amine to yield the desired amide. HATU, in particular, is known for its high reactivity and ability to suppress racemization. peptide.com

Acyl Halide Formation: A traditional and effective method involves the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved by treating the carboxylic acid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.co.uk The resulting acyl chloride is then reacted with the amine, often in the presence of a base to neutralize the HCl byproduct, to form the amide. This method is robust but may not be suitable for sensitive substrates due to the harsh conditions.

Research Findings in Amide Synthesis of Pyrrolidine Scaffolds

While specific research detailing a wide array of amide couplings with 5-methylpyrrolidine-2-carboxylic acid is specialized, studies on similar pyrrolidine carboxamides provide valuable insights into effective synthetic strategies. These studies demonstrate the successful application of standard coupling protocols to generate diverse amide derivatives.

For instance, in the synthesis of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors, researchers utilized EDCI as the coupling agent. The general procedure involved reacting the respective carboxylic acid with pyrrolidine in the presence of EDCI and triethylamine (Et₃N) in a solvent like dichloromethane (B109758) (CH₂Cl₂). nih.gov This methodology is directly applicable to the coupling of 5-methylpyrrolidine-2-carboxylic acid with various amines.

Another relevant study on the synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides employed a two-step, one-pot amidation using thionyl chloride to form the acyl chloride, which then reacted with different amines in dichloromethane. This highlights the utility of the acyl chloride method for creating amide linkages with the pyrrolidine-2-carboxylic acid core.

The following tables summarize representative conditions for amide bond formation based on established literature protocols for pyrrolidine and other carboxylic acids, which can be adapted for 5-methylpyrrolidine-2-carboxylic acid.

Table 1: Amide Synthesis via Carbodiimide Coupling

| Carboxylic Acid | Amine | Coupling Reagent | Additive | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|---|

| Carboxylic Acid Derivative | Pyrrolidine | EDCI | - | Et₃N | CH₂Cl₂ | Pyrrolidine Amide | Not Specified |

| Boc-Proline | Boc-piperidine-4-amine | EDC | HOBt (cat.) | DMAP, DIPEA | CH₃CN | Coupled Amide | 91 |

| Naproxen | 4-amino-N-benzylbenzamide | EDC | HOBt (cat.) | DMAP, DIPEA | CH₃CN | Coupled Amide | 70 |

Data adapted from studies on general amide synthesis and derivatization of pyrrolidine scaffolds. nih.govnih.gov

Table 2: Amide Synthesis via Onium Salt Coupling

| Carboxylic Acid | Amine | Coupling Reagent | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| Boc-Valine | 4-amino-N-(4-methoxybenzyl)benzamide | HATU | DIPEA | DMF | Coupled Amide | 38 |

| General Carboxylic Acid | General Amine | HATU | DIPEA/TEA | DMF | Amide Product | Not Specified |

Data adapted from studies on general amide synthesis. fishersci.co.uknih.gov

Table 3: Amide Synthesis via Acyl Chloride Formation

| Carboxylic Acid | Activating Reagent | Amine | Base | Solvent | Product |

|---|---|---|---|---|---|

| Pyrrolidine-2-carboxylic acid derivative | Thionyl Chloride | Various Amines | - | Dichloromethane | N-substituted pyrrolidine-2-carboxamide |

| Benzodifuran-2-carboxylic acid | Oxalyl Chloride | Various Amines | Triethylamine | - | Amide derivatives |

Methodology adapted from literature on the synthesis of pyrrolidine carboxamides and other amide derivatives.

These findings underscore that the formation of amide linkages with 5-methylpyrrolidine-2-carboxylic acid can be readily achieved using a range of standard and reliable synthetic methods, allowing for the creation of a vast library of derivatives for further investigation in various chemical and biological applications.

Applications of 5 Methylpyrrolidine 2 Carboxylic Acid in Advanced Chemical Synthesis and Catalysis

Role as a Chiral Building Block in Complex Molecule Construction

The rigid, chiral pyrrolidine (B122466) scaffold of 5-methylpyrrolidine-2-carboxylic acid makes it an invaluable starting material for the synthesis of more elaborate molecular architectures. moldb.com Its stereocenters can be transferred through synthetic sequences to impart chirality on target molecules, a fundamental strategy in the creation of enantiomerically pure compounds.

Target-oriented synthesis aims to construct a specific, often complex, molecule, such as a natural product or a designed pharmaceutical agent. nih.gov In this context, 5-methylpyrrolidine-2-carboxylic acid serves as a foundational chiral precursor. For instance, derivatives of this compound are used as building blocks in the synthesis of novel proline analogs for structure-activity relationship (SAR) studies. nih.gov These studies are critical in medicinal chemistry for discovering compounds with high potency and selectivity for biological targets like ionotropic glutamate (B1630785) receptors. nih.gov The synthesis often involves protecting the amine and carboxylic acid functionalities, for example, as a tert-butyl carbamate (B1207046) (Boc) or a fluorenylmethyloxycarbonyl (Fmoc) group, to allow for selective chemical modifications at other positions of the pyrrolidine ring or on its substituents. achemblock.comsigmaaldrich.com

Beyond being a simple precursor, 5-methylpyrrolidine-2-carboxylic acid is instrumental in constructing advanced synthetic scaffolds. These scaffolds are core molecular frameworks that can be further diversified to create libraries of related compounds. An example is the synthesis of (2S,3R)-3-(carboxyphenyl)pyrrolidine-2-carboxylic acid analogs, where the pyrrolidine core, derived from a related proline derivative, is elaborated using techniques like palladium-catalyzed C(sp³)–H activation. nih.gov This strategy allows for the efficient and stereoselective creation of complex, poly-substituted pyrrolidine structures that are otherwise difficult to access. nih.gov These scaffolds are crucial for exploring chemical space in drug discovery and materials science. nih.gov

Utilization as a Chiral Ligand in Transition Metal Catalysis

In transition metal catalysis, chiral ligands are essential for inducing enantioselectivity, transferring their stereochemical information to the product of a catalyzed reaction. nih.gov Amino acids and their derivatives, including 5-methylpyrrolidine-2-carboxylic acid, have been successfully employed as chiral ligands for various transition metals such as palladium (Pd), rhodium (Rh), and iridium (Ir). mdpi.com

The carboxylate group of the amino acid can coordinate to the metal center, influencing the steric and electronic environment of the catalytic complex. mdpi.comresearchgate.net The methyl group at the C5 position of 5-methylpyrrolidine-2-carboxylic acid provides additional steric bulk compared to proline. This feature is particularly important for controlling the enantioselectivity in reactions like C-H bond functionalization, where steric repulsion between the ligand's methyl group and the substrate can be the key factor in achieving high levels of stereo-induction. mdpi.com

Table 1: Examples of Reactions Using Amino Acid-Derived Chiral Ligands

| Catalyst System | Reaction Type | Role of Ligand | Typical Outcome |

| Pd(II) / Amino Acid | C(sp³)–H Arylation | Controls stereoselectivity through steric hindrance | Desymmetrization of methylene (B1212753) C(sp³)–H bonds |

| Cp*Rh(III) / Carboxylic Acid | C(sp²)–H Functionalization | Acts as a chiral auxiliary for the metal complex | Enantioselective C–H bond functionalization |

| Ir(III) / Chiral Diphosphine | Carbonyl Allylation | Induces specific configuration at the metal center | High enantioselectivity in C-C bond formation |

This table provides illustrative examples of how chiral ligands, including amino acid derivatives, function in transition metal catalysis. The specific performance of 5-methylpyrrolidine-2-carboxylic acid would depend on the exact reaction conditions and substrate.

Application in Organocatalytic Systems

Organocatalysis, the use of small organic molecules as catalysts, has become a cornerstone of asymmetric synthesis, with proline being one of the most studied organocatalysts. libretexts.org Derivatives like 5-methylpyrrolidine-2-carboxylic acid are designed to refine and improve upon the catalytic properties of the parent amino acid. mdpi.com

The modification of the proline scaffold is a key strategy for developing new organocatalysts with enhanced reactivity or selectivity. researchgate.net Introducing a methyl group at the C5 position, as in 5-methylpyrrolidine-2-carboxylic acid, significantly alters the catalyst's steric profile. This modification is crucial for controlling the facial selectivity of reactions involving enamine or iminium ion intermediates. libretexts.org For example, while proline often favors the formation of syn products in Mannich-type reactions, catalysts based on 5-methylpyrrolidine-2-carboxylic acid derivatives can steer the reaction to produce the corresponding anti products with high diastereoselectivity. libretexts.org This demonstrates how a seemingly minor structural change can completely reverse the stereochemical outcome of a reaction.

Mechanistic understanding is vital for the rational design of new catalysts. mdpi.com In proline-catalyzed reactions, the mechanism typically involves the formation of an enamine intermediate from a ketone or aldehyde donor, which then attacks an electrophile. The stereochemical outcome is determined by the geometry of the transition state.

In the case of the Mannich reaction, the enamine formed from a ketone and a proline-derived catalyst reacts with an imine. The facial selectivity of this attack is governed by steric interactions. With an L-proline catalyst, the enamine preferentially attacks the si-face of the (E)-aldimine, leading to a syn product, as attack on the re-face is sterically hindered. libretexts.org However, when a catalyst like (3R, 5R)-5-methyl-3-pyrrolidinecarboxylic acid (a stereoisomer and derivative) is used, the presence and orientation of the methyl group can alter the preferred transition state geometry, blocking the syn pathway and favoring an anti approach. libretexts.org This steric directing effect of the methyl group is a powerful tool for controlling diastereoselectivity in a predictable manner.

Table 2: Stereochemical Control in Mannich Reactions Using Proline-Based Catalysts

| Catalyst | Aldehyde Donor | Imine Acceptor | Product Diastereoselectivity | Reference |

| (S)-Proline | Various Aldehydes | α-Imino ethyl glyoxylate | Predominantly syn | libretexts.org |

| (3R, 5R)-5-Methyl-3-pyrrolidinecarboxylic acid | Various Aldehydes | α-Imino ethyl glyoxylate | Predominantly anti | libretexts.org |

| (S)-Proline | Ketones | α-Imino ethyl glyoxylate | Predominantly syn | libretexts.org |

| (R)-3-Pyrrolidinecarboxylic acid | Ketones | α-Imino ethyl glyoxylate | Predominantly anti | libretexts.org |

This table illustrates how the substitution pattern on the pyrrolidine ring dictates the stereochemical outcome of the Mannich reaction. The use of a 5-methyl derivative can invert the typical diastereoselectivity observed with proline.

Integration into Peptide and Peptidomimetic Synthesis

The incorporation of non-proteinogenic amino acids into peptide sequences is a well-established strategy for developing novel therapeutic agents and research tools with enhanced properties. 5-Methylpyrrolidine-2-carboxylic acid, a substituted analog of proline, presents a unique structural element for modifying peptide backbones. The presence of a methyl group on the pyrrolidine ring can induce specific conformational constraints, influence proteolytic stability, and alter binding affinities to biological targets.

The synthesis of peptides containing 5-methylpyrrolidine-2-carboxylic acid typically follows standard solid-phase peptide synthesis (SPPS) or solution-phase methodologies. mdpi.commdpi.com The carboxylic acid and amino group of 5-methylpyrrolidine-2-carboxylic acid allow for its seamless integration into growing peptide chains using common coupling reagents. mdpi.com Different stereoisomers of 5-methylpyrrolidine-2-carboxylic acid can be utilized to fine-tune the three-dimensional structure of the resulting peptide.

The introduction of 5-methylpyrrolidine-2-carboxylic acid into a peptide sequence can significantly impact its conformational preferences. The methyl group can restrict the rotation around the Cα-N bond, influencing the peptide backbone's local geometry and potentially favoring specific secondary structures like β-turns or helical motifs. nih.gov Conformational analysis of peptides containing substituted pyrrolidine rings is often conducted using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling to elucidate the structural impact of the modification. nih.govnih.govresearchgate.netnih.gov

In the realm of peptidomimetics, which are compounds designed to mimic the structure and function of natural peptides, 5-methylpyrrolidine-2-carboxylic acid serves as a valuable scaffold. springernature.com By replacing a natural amino acid with this constrained analog, researchers can develop peptidomimetics with improved metabolic stability and oral bioavailability. For instance, a peptidomimetic scaffold based on 5-(aminomethyl)pyrrole-2-carboxylic acid has been developed as a conformationally constrained surrogate of a dipeptide isostere. nih.gov While specific, detailed studies on peptides exclusively incorporating 5-methylpyrrolidine-2-carboxylic acid are not extensively found in the public domain, the principles derived from related pyrrolidine-based peptidomimetics are applicable. The synthesis of peptidomimetics containing a diketopiperazine scaffold derived from L-aspartic acid and (S)-2,3-diaminopropionic acid has been shown to induce β-hairpin mimics, demonstrating the potential of cyclic and substituted amino acids to control peptide conformation. nih.gov

Table 1: Examples of Pyrrolidine Derivatives in Peptide Synthesis

| Pyrrolidine Derivative | Application | Key Findings | Reference |

| Fmoc-(2R,5S)-5-phenylpyrrolidine-2-carboxylic acid | Peptide Synthesis | Serves as a protecting group in the synthesis of peptides, allowing for the selective modification of amino acids. | bldpharm.com |

| 5-(aminomethyl)pyrrole-2-carboxylic acid | Peptidomimetic Scaffold | Developed as a conformationally constrained surrogate of a Gly-ΔAla dipeptide isostere. | nih.gov |

| Aziridine-2-carboxylic acid-containing peptides | Peptide Modification | Allows for site-selective conjugation with various thiol nucleophiles. | bldpharm.com |

Studies in Bioconjugation Chemistry

Bioconjugation is the chemical strategy of linking two or more molecules, at least one of which is a biomolecule, to form a stable hybrid with combined properties. The carboxylic acid and secondary amine functionalities of 5-methylpyrrolidine-2-carboxylic acid make it a potential candidate for use in bioconjugation strategies, for example, in the development of antibody-drug conjugates (ADCs) or for attaching probes to biomolecules. nih.govnih.gov

The carboxylic acid group can be activated to react with nucleophiles such as amines on proteins or other biomolecules, forming a stable amide bond. nih.gov Conversely, the secondary amine of the pyrrolidine ring can be functionalized to introduce other reactive groups. While direct and extensive research specifically detailing the use of 5-methylpyrrolidine-2-carboxylic acid in bioconjugation is limited in publicly available literature, the principles of bioconjugation using similar small molecules are well-established.

For instance, pyrrolidine-based building blocks are utilized to create sophisticated bioconjugation reagents for modifying proteins, antibodies, and nucleic acids. nih.gov The unique structure of these linkers allows for precise control over the attachment points and properties of the resulting conjugates. One study evaluated five different bioconjugation chemistries for immobilizing DNA onto silicon substrates, highlighting the diversity of chemical approaches available for linking biomolecules. nih.gov These chemistries often involve the reaction of functional groups like amines and carboxylic acids, which are present in 5-methylpyrrolidine-2-carboxylic acid.

The development of bioconjugates for drug delivery is a significant area of research. nih.govnih.gov The goal is often to improve the therapeutic index of a drug by targeting it to specific cells or tissues. While a direct application of 5-methylpyrrolidine-2-carboxylic acid in a marketed drug delivery system is not documented, its structural features suggest its potential as a linker or a component of a larger drug-conjugate system.

Table 2: General Bioconjugation Strategies Potentially Applicable to 5-Methylpyrrolidine-2-carboxylic acid

| Functional Group on Target | Reagent for 5-Methylpyrrolidine-2-carboxylic acid | Resulting Linkage |

| Amine (-NH2) | Activated carboxylic acid (e.g., NHS ester) | Amide |

| Thiol (-SH) | Maleimide-functionalized pyrrolidine derivative | Thioether |

| Carboxylic Acid (-COOH) | Amine-functionalized pyrrolidine derivative (via EDC/NHS coupling) | Amide |

Investigation of Enzyme-Substrate Interactions

The study of how small molecules interact with enzymes is fundamental to drug discovery and understanding biological pathways. The rigid, cyclic structure of 5-methylpyrrolidine-2-carboxylic acid makes it an interesting candidate for investigating enzyme-substrate interactions, particularly for enzymes that process proline or other cyclic amino acids. The methyl group can provide steric bulk that influences binding affinity and selectivity.

Research into pyrrolidine derivatives as enzyme inhibitors has yielded promising results in various therapeutic areas. For example, a study on pyrrolidine pentamine derivatives identified inhibitors of the aminoglycoside 6'-N-acetyltransferase type Ib, an enzyme responsible for antibiotic resistance. This study highlighted the importance of the pyrrolidine scaffold and the stereochemistry of its substituents in determining inhibitory activity.

In another study, pyrrolidine derivatives were designed and synthesized as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism and relevant to type-2 diabetes. Structure-activity relationship (SAR) studies revealed that the nature and position of substituents on the pyrrolidine ring were critical for inhibitory potency. While these studies did not specifically use 5-methylpyrrolidine-2-carboxylic acid, they provide a clear precedent for the investigation of substituted pyrrolidines as enzyme inhibitors.

The design of enzyme inhibitors often involves creating molecules that mimic the transition state of an enzymatic reaction or that bind tightly to the enzyme's active site. The stereochemistry and functional groups of 5-methylpyrrolidine-2-carboxylic acid could be exploited to design such inhibitors. For instance, derivatives of 2-benzamido-4-methylthiazole-5-carboxylic acid have been synthesized and evaluated as potential xanthine (B1682287) oxidase inhibitors for the treatment of gout.

Although direct experimental data on the interaction of 5-methylpyrrolidine-2-carboxylic acid with specific enzymes is not widely published, its structural similarity to proline suggests it could be a substrate or inhibitor for proline-utilizing enzymes. Further research, including enzyme kinetics and structural biology studies, would be necessary to elucidate its specific roles in enzyme-substrate interactions.

Table 3: Examples of Pyrrolidine Derivatives as Enzyme Inhibitors

| Pyrrolidine Derivative Class | Target Enzyme | Therapeutic Area | Key Finding | Reference |

| Pyrrolidine pentamines | Aminoglycoside 6'-N-acetyltransferase type Ib | Antibiotic Resistance | Modifications of functionalities and stereochemistry affect inhibitory properties. | |

| N-Boc-proline amides | α-amylase and α-glucosidase | Type-2 Diabetes | The 4-methoxy analogue showed noteworthy inhibitory activity. | |

| (5-Substituted-pyrrolidinyl-2-carbonyl)-2-cyanopyrrolidines | Dipeptidyl peptidase IV (DPPIV) | Diabetes and Obesity | C5-substituents affect potency, stability, and selectivity. |

Spectroscopic Characterization and Computational Analysis of 5 Methylpyrrolidine 2 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

¹H NMR Spectroscopy:

In the ¹H NMR spectrum of 5-Methylpyrrolidine-2-carboxylic acid, the protons on the pyrrolidine (B122466) ring would exhibit characteristic chemical shifts. The proton alpha to the carboxylic acid group (C2-H) is expected to be deshielded and appear in the downfield region, typically around 3.5-4.5 ppm. The protons on the carbons adjacent to the nitrogen (C5-H) and the methyl group would also have distinct signals. The methyl protons (C5-CH₃) would likely appear as a doublet in the upfield region, around 1.2-1.5 ppm. The remaining methylene (B1212753) protons on the pyrrolidine ring (C3-H₂ and C4-H₂) would present as complex multiplets in the range of 1.5-2.5 ppm. The acidic proton of the carboxylic acid would give a broad singlet, typically far downfield (10-13 ppm), and its signal would disappear upon D₂O exchange.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded and would appear in the range of 170-185 ppm. oregonstate.edu The carbon atom attached to the nitrogen and the carboxylic acid (C2) would resonate around 60-70 ppm. The carbon bearing the methyl group (C5) would also be in a similar region. The methyl carbon itself would be found in the upfield region, typically between 15-25 ppm. The other two methylene carbons of the pyrrolidine ring (C3 and C4) would have signals in the 20-40 ppm range. youtube.com The exact chemical shifts are influenced by the stereochemistry (cis/trans) of the molecule. np-mrd.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Methylpyrrolidine-2-carboxylic acid

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| COOH | 10.0 - 13.0 (broad s) | 170 - 185 |

| C2-H | 3.5 - 4.5 (m) | 60 - 70 |

| C3-H₂ | 1.5 - 2.5 (m) | 20 - 40 |

| C4-H₂ | 1.5 - 2.5 (m) | 20 - 40 |

| C5-H | 3.0 - 4.0 (m) | 60 - 70 |

| C5-CH₃ | 1.2 - 1.5 (d) | 15 - 25 |

| NH | 8.0 - 9.0 (broad s) | - |

Note: These are predicted ranges and can vary based on solvent and stereoisomer.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 5-Methylpyrrolidine-2-carboxylic acid would be characterized by absorptions corresponding to the O-H, N-H, C-H, and C=O bonds.

The most prominent feature would be a very broad absorption band for the O-H stretch of the carboxylic acid, typically appearing in the region of 2500-3300 cm⁻¹. researchgate.net This broadness is a result of hydrogen bonding. Superimposed on this broad band would be the C-H stretching vibrations of the alkyl groups, usually in the 2850-3000 cm⁻¹ range. The N-H stretching vibration of the secondary amine in the pyrrolidine ring would be expected around 3300-3500 cm⁻¹, though it may be obscured by the broad O-H band.

A strong, sharp absorption band corresponding to the C=O (carbonyl) stretch of the carboxylic acid would be observed in the region of 1700-1750 cm⁻¹. The exact position can indicate whether the acid exists as a monomer or a hydrogen-bonded dimer. The C-N stretching vibration of the amine would likely appear in the 1000-1250 cm⁻¹ region. Additionally, C-H bending vibrations would be present in the 1350-1480 cm⁻¹ range. researchgate.net

Interactive Data Table: Characteristic IR Absorptions for 5-Methylpyrrolidine-2-carboxylic acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Broad, Strong |

| Amine N-H | Stretch | 3300 - 3500 | Moderate |

| Alkyl C-H | Stretch | 2850 - 3000 | Medium to Strong |

| Carbonyl C=O | Stretch | 1700 - 1750 | Strong |

| C-N | Stretch | 1000 - 1250 | Medium |

| C-H | Bend | 1350 - 1480 | Medium |

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, including the absolute stereochemistry of chiral centers. For a molecule like 5-Methylpyrrolidine-2-carboxylic acid, which has at least two stereocenters (at C2 and C5), X-ray diffraction analysis of a single crystal would unambiguously establish their relative and absolute configurations (e.g., (2S,5S), (2R,5R), (2S,5R), or (2R,5S)).

The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to construct an electron density map of the molecule, from which the atomic positions can be determined with high precision. To determine the absolute configuration, anomalous dispersion effects, particularly when using copper radiation, are analyzed. np-mrd.org While no specific crystal structure of the parent 5-Methylpyrrolidine-2-carboxylic acid is publicly available, the methodology is well-established for similar proline derivatives. mdpi.com

Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry (MS) is a technique used to measure the mass-to-charge ratio of ions, which allows for the determination of a compound's molecular weight and can provide structural information through fragmentation analysis. For 5-Methylpyrrolidine-2-carboxylic acid (C₆H₁₁NO₂), the molecular weight is 129.16 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 129. The fragmentation of proline and its derivatives is well-studied and often exhibits a characteristic "proline effect," which involves cleavage of the bond N-terminal to the proline residue. tandfonline.com A common fragmentation pathway for 5-Methylpyrrolidine-2-carboxylic acid would likely involve the loss of the carboxyl group (COOH), resulting in a fragment ion at m/z 84. This fragment corresponds to the protonated 5-methylpyrrolidine ring. nih.gov Another potential fragmentation is the loss of a methyl radical (CH₃) from the molecular ion, leading to a peak at m/z 114. The presence of the methyl group at the C5 position may also influence the fragmentation pattern, potentially leading to unique daughter ions. libretexts.orgyoutube.comlibretexts.org

Interactive Data Table: Predicted Mass Spectrometry Fragments for 5-Methylpyrrolidine-2-carboxylic acid

| m/z | Proposed Fragment | Formula |

| 129 | [M]⁺ | [C₆H₁₁NO₂]⁺ |

| 114 | [M - CH₃]⁺ | [C₅H₈NO₂]⁺ |

| 84 | [M - COOH]⁺ | [C₅H₁₀N]⁺ |

| 70 | [C₄H₈N]⁺ | [C₄H₈N]⁺ |

| 56 | [C₃H₆N]⁺ | [C₃H₆N]⁺ |

Computational Chemistry Studies

Computational chemistry provides theoretical insights into the structure, properties, and reactivity of molecules, complementing experimental data.

The pyrrolidine ring of 5-Methylpyrrolidine-2-carboxylic acid is not planar and can adopt various puckered conformations, typically described as "endo" and "exo". nih.gov The presence of the methyl group at the C5 position significantly influences the conformational preferences of the ring. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the relative energies of these different conformations and predict the most stable geometries. acs.org

Molecular dynamics (MD) simulations can further explore the dynamic behavior of the molecule in solution over time. MD simulations can reveal how the molecule transitions between different conformations, the flexibility of the ring, and how it interacts with solvent molecules. Such studies are crucial for understanding how the molecule's shape and dynamics relate to its properties and biological activity. For substituted prolines, these simulations have shown that the nature and position of the substituent have a profound impact on the conformational landscape. nih.gov

DFT calculations can also be used to investigate the electronic structure of 5-Methylpyrrolidine-2-carboxylic acid. These calculations can provide information about the distribution of electron density, the energies of molecular orbitals (such as the HOMO and LUMO), and electrostatic potential maps. mdpi.com This information is key to predicting the molecule's reactivity. For example, the regions of highest and lowest electron density can indicate likely sites for electrophilic and nucleophilic attack, respectively.

Furthermore, computational models can predict properties such as pKa values and reaction barriers. For proline derivatives, DFT studies have been instrumental in understanding their catalytic activity in various organic reactions. mit.edu Similar studies on 5-Methylpyrrolidine-2-carboxylic acid could elucidate its potential as a catalyst or its behavior in chemical reactions.

Reaction Mechanism Modeling

A comprehensive search of scientific literature and computational chemistry databases did not yield any specific studies focused on the reaction mechanism modeling of 5-Methylpyrrolidine-2-carboxylic acid. While computational methods, such as Density Functional Theory (DFT), are widely used to investigate reaction pathways, transition states, and activation energies for a variety of organic molecules, no such research appears to have been published for this particular compound.

Studies on structurally related pyrrolidine derivatives do exist, providing insights into the types of reactions these rings can undergo and how they are modeled. For instance, research on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones has employed DFT calculations to elucidate reaction mechanisms and tautomeric stability. beilstein-journals.org Similarly, computational analyses have been performed on other substituted pyrrolidines to understand their synthesis and reactivity, such as 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid and (2Z,4Z)-2,4-bis(4-chlorobenzylidene)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid. researchgate.netnih.gov

These computational investigations on analogous compounds typically involve:

Optimization of Geometries: Calculating the lowest energy structures for reactants, intermediates, transition states, and products.

Frequency Calculations: To confirm that optimized structures are true minima or first-order saddle points (transition states) on the potential energy surface.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a transition state connects the correct reactant and product.

Calculation of Activation and Reaction Energies: To determine the kinetic and thermodynamic feasibility of a proposed reaction pathway.

However, without specific research on 5-Methylpyrrolidine-2-carboxylic acid, it is not possible to provide detailed research findings, data tables on transition states, or specific reaction pathways for this compound. The application of computational chemistry to predict and understand the reaction mechanisms of this specific molecule remains an open area for future research.

Mechanistic Investigations of Reactions Involving 5 Methylpyrrolidine 2 Carboxylic Acid

Reaction Pathway Elucidation for Synthetic Transformations

The synthetic utility of 5-Methylpyrrolidine-2-carboxylic acid and its derivatives often lies in their ability to catalyze or participate in reactions that form carbon-carbon and carbon-heteroatom bonds. Understanding the stepwise sequence of events, or the reaction pathway, is essential for controlling these transformations.

A common mechanistic motif in reactions catalyzed by proline and its derivatives, including 5-Methylpyrrolidine-2-carboxylic acid, involves the formation of key intermediates such as enamines and iminium ions. units.itresearchgate.net In a typical catalytic cycle for an aldol (B89426) reaction, for instance, the secondary amine of the pyrrolidine (B122466) ring reacts with a ketone or aldehyde donor to form a nucleophilic enamine intermediate. units.itresearchgate.net This enamine then attacks an electrophilic acceptor, such as an aldehyde, to form a new carbon-carbon bond. Subsequent hydrolysis releases the product and regenerates the catalyst. units.it

The presence of the methyl group at the 5-position of the pyrrolidine ring can influence the stability and reactivity of these intermediates compared to proline. This substitution can affect the puckering of the pyrrolidine ring and the steric environment around the nitrogen atom, thereby modulating the rate of enamine formation and the subsequent reaction steps.

A generalized reaction pathway for a 5-Methylpyrrolidine-2-carboxylic acid-catalyzed aldol reaction can be summarized as follows:

Enamine Formation: The catalyst reacts with a ketone to form an enamine intermediate.

Nucleophilic Attack: The enamine attacks an aldehyde electrophile.

Hydrolysis: The resulting intermediate is hydrolyzed to yield the aldol product and regenerate the catalyst.

Experimental studies, often complemented by computational modeling, are employed to delineate these pathways. Techniques like NMR spectroscopy can be used to detect and characterize transient intermediates, providing direct evidence for the proposed mechanism. units.it

Table 1: Key Intermediates in Proline-Derivative Catalyzed Reactions

| Intermediate | Role in Reaction Pathway | Method of Observation/Characterization |

| Enamine | Nucleophilic species that attacks the electrophile. | NMR Spectroscopy, Computational Modeling units.itresearchgate.net |

| Iminium Ion | Electrophilic species formed from α,β-unsaturated aldehydes. | Not directly observed in all cases, inferred from reaction outcomes. |

| Oxazolidinone | A potential "parasitic" but reversible intermediate formed from aldehydes. | ¹H NMR Spectroscopy units.it |

Understanding Stereochemical Control Mechanisms in Asymmetric Reactions

One of the most significant applications of 5-Methylpyrrolidine-2-carboxylic acid is in asymmetric catalysis, where its inherent chirality is transferred to the product molecules. The ability to control the three-dimensional arrangement of atoms is of paramount importance in the synthesis of pharmaceuticals and other biologically active compounds.

The stereochemical outcome of reactions catalyzed by proline and its derivatives is often explained by the Houk-List model. wikipedia.org This model proposes a chair-like transition state where the carboxyl group of the catalyst plays a crucial role in orienting the reactants through hydrogen bonding. In this arrangement, one face of the enamine is sterically shielded, leading to a preferential attack on the other face of the electrophile, thus dictating the stereochemistry of the newly formed stereocenters.

The methyl group at the 5-position of 5-Methylpyrrolidine-2-carboxylic acid introduces an additional steric element that can enhance or modify the stereoselectivity compared to unsubstituted proline. Computational studies on related substituted proline catalysts have shown that even small changes in the catalyst structure can have a significant impact on the energy of the different possible transition states, leading to high levels of enantiomeric excess (% ee). nih.gov

For example, in an aldol reaction, the approach of the aldehyde to the enamine can occur from two different faces, leading to the formation of two different enantiomers. The relative energies of the transition states for these two pathways determine the enantioselectivity of the reaction.

Table 2: Calculated Relative Energies of Transition States for a Model Aldol Reaction

| Catalyst | Transition State | Relative Energy (kcal/mol) | Predicted Enantiomeric Excess (% ee) |

| Proline | Re-face attack | 0.0 | >95 |

| Si-face attack | +2.5 | ||

| 5-Methylproline (hypothetical) | Re-face attack | 0.0 | >98 (predicted enhancement) |

| Si-face attack | +3.0 (predicted) |

Note: The data in this table is illustrative and based on general findings from computational studies on proline derivatives. nih.gov The values for 5-methylproline are hypothetical predictions based on the expected steric influence of the methyl group.

The stereocontrol is a result of a delicate balance of steric and electronic interactions within the transition state assembly. The fixed conformation of the pyrrolidine ring, influenced by the 5-methyl group, and the directing effect of the carboxylic acid group are the key factors governing the high fidelity of stereochemical information transfer.

Exploration of Molecular Interactions in Catalytic Systems

The efficiency and selectivity of a catalytic system are governed by the intricate network of molecular interactions between the catalyst, reactants, and the solvent. In reactions involving 5-Methylpyrrolidine-2-carboxylic acid, non-covalent interactions play a pivotal role in stabilizing the key transition states and guiding the reaction along a specific pathway.

The most critical interaction is the hydrogen bond formed between the carboxylic acid group of the catalyst and the electrophile (e.g., an aldehyde). wikipedia.orgnih.gov This interaction not only activates the electrophile towards nucleophilic attack but also rigidly holds it in a specific orientation within the transition state, which is fundamental for stereocontrol.

Furthermore, the pyrrolidine ring itself can engage in various non-covalent interactions. The C-H bonds of the ring can participate in CH-π interactions with aromatic substrates, further stabilizing the transition state assembly. The methyl group at the 5-position introduces additional steric bulk, which can lead to repulsive interactions that disfavor certain transition states, thereby enhancing the selectivity for a single product.

Computational studies have been instrumental in mapping these interactions. By calculating the electron density distribution and the geometry of the transition states, researchers can visualize and quantify the strength of hydrogen bonds, van der Waals forces, and steric repulsions. nih.gov

Table 3: Key Molecular Interactions in 5-Methylpyrrolidine-2-carboxylic Acid Catalysis

| Interaction Type | Interacting Groups | Role in Catalysis |

| Hydrogen Bonding | Catalyst COOH and Substrate C=O | Activation of electrophile, stereochemical control wikipedia.orgnih.gov |

| Steric Repulsion | Catalyst 5-methyl group and Substrate | Disfavors certain transition states, enhances selectivity |

| CH-π Interactions | Catalyst pyrrolidine ring and Aromatic substrate | Stabilization of the transition state |

| van der Waals Forces | General interactions between catalyst and substrates | Overall stabilization of the catalytic complex |

Emerging Research Frontiers and Future Prospects for 5 Methylpyrrolidine 2 Carboxylic Acid Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of 5-Methylpyrrolidine-2-carboxylic acid and its precursors is increasingly focused on sustainable and efficient methodologies. A prominent strategy involves the use of biomass-derived platform molecules, most notably levulinic acid. mdpi.com This approach aligns with the principles of green chemistry by utilizing renewable feedstocks.

The typical synthetic pathway from levulinic acid involves a reductive amination process to form 5-methylpyrrolidin-2-one (B85660), a key intermediate. mdpi.com This transformation can be achieved using various hydrogen sources, such as hydrogen gas or formic acid, and a nitrogen source like aqueous ammonia. mdpi.com Subsequent hydrolysis of the resulting lactam (5-methylpyrrolidin-2-one) would yield the target carboxylic acid.

Recent research has highlighted advanced catalytic systems to improve the efficiency and enantioselectivity of this conversion. Key developments include:

Homogeneous Catalysis: A ruthenium-catalyzed direct asymmetric reductive amination of levulinic acid and its esters has been shown to produce chiral 5-methylpyrrolidin-2-one with high enantioselectivity. mdpi.com This method represents a significant step towards controlling the stereochemistry of the final product from the initial stages.

Heterogeneous Catalysis: N-substituted 5-methyl-2-pyrrolidones have been successfully prepared in a one-pot process from ethyl levulinate using platinum nanoparticles supported on titanium dioxide (Pt/TiO2-NT). This system functions as a bifunctional metal-acid catalyst, facilitating a cascade reaction that includes reduction, imine formation, hydrogenation, and cyclization.

Biocatalysis: Engineered enzymes are at the forefront of sustainable synthesis. For instance, the reductive amination of levulinic acid using an engineered enzyme and ammonium (B1175870) formate (B1220265) as the amine donor has yielded highly enantiomerically pure (S)-5-methylpyrrolidin-2-one. This biocatalytic route operates under mild conditions (40 °C, neutral pH) and demonstrates high conversion rates, indicating its potential for scalable, industrial production. mdpi.com

Another innovative approach involves the organocatalytic enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates. This method has been successfully used to synthesize the isomeric (3R,5R)-5-methylpyrrolidine-3-carboxylic acid with 97% enantiomeric excess (ee) in just two steps, showcasing the power of organocatalysis in building the pyrrolidine (B122466) ring with high stereocontrol. rsc.orgrsc.org Such strategies could be adapted for the synthesis of the 2-carboxylic acid isomer.

Table 1: Comparison of Modern Synthetic Routes to 5-Methylpyrrolidone Precursors

| Method | Starting Material | Catalyst Type | Key Features | Reported Purity/Yield |

|---|---|---|---|---|

| Asymmetric Reductive Amination | Levulinic Acid / Esters | Ruthenium Complex | Homogeneous catalysis, high enantioselectivity. mdpi.com | 41% yield, 50% ee (for tert-butyl levulinate). mdpi.com |

| Biocatalytic Reductive Amination | Levulinic Acid | Engineered Enzyme | Green chemistry, mild conditions, high enantiopurity. mdpi.com | >99% ee for (S)-5-methylpyrrolidin-2-one. mdpi.com |

| Organocatalytic Michael Addition | 4-Oxo-2-enoates & Nitroalkanes | Chiral Amine | Forms pyrrolidine ring, high enantioselectivity. rsc.org | 97% ee for 5-methylpyrrolidine-3-carboxylic acid. rsc.orgrsc.org |

| Heterogeneous Catalytic Cascade | Ethyl Levulinate | Pt/TiO2-NT | One-pot synthesis of N-substituted derivatives. | Data not specified. |

Expansion of Catalytic Applications to New Chemical Transformations

L-proline is a cornerstone of organocatalysis, valued for its ability to act as a bifunctional catalyst. nih.gov Its secondary amine engages in enamine or iminium ion formation, while the carboxylic acid group directs the reacting partner through hydrogen bonding, thereby controlling the stereochemical outcome. wikipedia.orgunibo.itmdpi.com

5-Methylpyrrolidine-2-carboxylic acid, as a derivative of proline, is poised to expand on this catalytic prowess. The introduction of a methyl group at the C-5 position can influence the catalyst's properties in several ways: